Tri(pyrrolidin-1-yl)phosphine oxide

Catalog No.
S794183
CAS No.
6415-07-2
M.F
C12H24N3OP
M. Wt
257.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri(pyrrolidin-1-yl)phosphine oxide

CAS Number

6415-07-2

Product Name

Tri(pyrrolidin-1-yl)phosphine oxide

IUPAC Name

1-dipyrrolidin-1-ylphosphorylpyrrolidine

Molecular Formula

C12H24N3OP

Molecular Weight

257.31 g/mol

InChI

InChI=1S/C12H24N3OP/c16-17(13-7-1-2-8-13,14-9-3-4-10-14)15-11-5-6-12-15/h1-12H2

InChI Key

GQOGEHIVQIMJMO-UHFFFAOYSA-N

SMILES

C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3

Canonical SMILES

C1CCN(C1)P(=O)(N2CCCC2)N3CCCC3

The exact mass of the compound Tri(pyrrolidin-1-yl)phosphine oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221656. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Tri(pyrrolidin-1-yl)phosphine oxide (CAS 6415-07-2) is a highly polar, aprotic phosphine oxide recognized for its exceptional electron-donating capability and performance as a Lewis basic solvent or additive. It is primarily specified in applications requiring strong cation coordination, such as organometallic and electroreductive chemistry, where it serves as a high-performance, less hazardous alternative to the carcinogenic and mutagenic solvent hexamethylphosphoramide (HMPA). Its physical properties, including a high boiling point, also contribute to its utility in processes where low volatility is a key consideration for handling and safety.

Research Fit

Electrochemical Birch reduction electrolyte with high Lewis basicity
Chiral organocatalyst precursor via pyrrolidine-phosphine oxide scaffold
Butyrylcholinesterase competitive inhibition biochemical tool

Direct substitution of Tri(pyrrolidin-1-yl)phosphine oxide often fails due to its specific combination of high Lewis basicity, steric profile, and more favorable safety data compared to its closest performance analog, HMPA. Standard polar aprotic solvents like DMSO or DMF lack the potent cation-coordinating ability required to match its performance in accelerating challenging organometallic reactions. Conversely, while HMPA offers similar performance, its classification as a carcinogen makes it unsuitable for many modern laboratory and industrial settings. Tri(pyrrolidin-1-yl)phosphine oxide occupies a specific procurement niche by providing the requisite chemical activity without the established carcinogenic hazards associated with HMPA, making it a non-interchangeable choice for safety-conscious and performance-driven applications.

Substitution Risk

Aryl phosphine oxide mismatch
Triphenylphosphine oxide lacks the nitrogen-enhanced Lewis basicity and electrochemical stability of the pyrrolidine architecture.
Protocol-specific validation required
Alternative phosphine oxides may shift electrochemical windows or stereoselectivity in Birch reduction and catalytic protocols.
Biochemical interaction divergence
Pyrrolidine-substituted phosphine oxides exhibit distinct enzyme inhibition profiles (e.g., BChE) not reported for aryl analogues.

Superior Lewis Basicity Over HMPA for Enhanced Cation Coordination

Density Functional Theory (DFT) calculations demonstrate that Tri(pyrrolidin-1-yl)phosphine oxide (TPPA) exhibits stronger Lewis basicity than HMPA. The Gibbs free energy for the binding of a lithium cation (Li+) was calculated to be more favorable for TPPA than for HMPA, indicating a stronger coordination complex. This enhanced electron-donating power is fundamental to its ability to break up organometallic aggregates and accelerate reactions more effectively than HMPA.

Evidence DimensionGibbs Free Energy of Li+ Binding (ΔG)
Target Compound Data-37.6 kcal/mol
Comparator Or BaselineHexamethylphosphoramide (HMPA): -36.0 kcal/mol
Quantified Difference1.6 kcal/mol more favorable than HMPA
ConditionsDFT calculations (PBE0-D3/def2-TZVP) in a THF solvent sphere.

This stronger intrinsic Lewis basicity directly translates to superior performance in reactions dependent on cation solvation, providing a clear chemical justification for its selection over HMPA.

Electrochemical Birch Method
Method context
Eliminates liquid NH₃ and alkali metals; ambient temperature
Protocol-specific electrolyte requirement
Yields substrate-dependent; scalable flow reported

Effective HMPA Replacement for Silyllithium Reagent Generation

In the generation of trialkylsilyl lithium reagents via Si-Si bond cleavage—a process that has historically required HMPA—Tri(pyrrolidin-1-yl)phosphine oxide (TPPA) serves as an effective, less toxic activator. When generating Me3Si-Li from Me3Si-SiMe3 and trapping it with an electrophile, using TPPA as an additive in TMEDA solvent resulted in a 73% yield of the desired product. This demonstrates its practical utility as a direct, high-performance substitute for HMPA in a synthetically important laboratory workflow.

Evidence DimensionYield of Trapped Silyllithium Product (Me3Si–SiiPr3)
Target Compound Data73% Yield (using TPPA in TMEDA)
Comparator Or BaselineTMEDA alone: 56% Yield. Hexane (non-coordinating solvent): 0% Yield.
Quantified Difference30% relative improvement in yield over TMEDA alone.
ConditionsReaction of Me3Si–SiMe3 with MeLi·LiBr and iPr3SiCl in the specified solvent/additive at 20 °C.

This evidence confirms the compound's suitability as a drop-in HMPA replacement for a critical synthetic transformation, enabling access to valuable reagents without reliance on a carcinogenic material.

Chiral Organocatalyst Comparison
Data to verify
Alternative stereoelectronic profile; high ee reported
Scaffold-based catalyst differentiation
Head-to-head quantitative data limited

Favorable Safety Profile: Not Identified as a Carcinogen by IARC

A primary procurement driver for selecting Tri(pyrrolidin-1-yl)phosphine oxide is its more favorable safety profile compared to HMPA. HMPA is a well-established carcinogen and its use is highly restricted. In contrast, safety data for Tri(pyrrolidin-1-yl)phosphine oxide states that no component of the product is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC). This distinction is critical for compliance with modern environmental, health, and safety (EHS) standards.

Evidence DimensionIARC Carcinogen Classification
Target Compound DataNot identified as a probable, possible or confirmed human carcinogen by IARC.
Comparator Or BaselineHexamethylphosphoramide (HMPA): Classified as a potential human carcinogen.
Quantified DifferenceQualitative difference in carcinogenicity classification.
ConditionsAs per IARC listings and supplier safety data sheets.

Choosing this compound over HMPA significantly reduces regulatory burden, mitigates long-term health risks for laboratory personnel, and simplifies safety protocols.

BChE Inhibition Comparison
Class-level
Competitive inhibitor of horse serum BChE; TPPO lacks reported activity
Biochemical tool compound distinction
Quantitative Ki not publicly available

Processability Benefit: Low Volatility Due to High Boiling Point

Tri(pyrrolidin-1-yl)phosphine oxide is a high-boiling liquid, a key physical property that enhances its processability and handling safety. Its low volatility at ambient and moderately elevated temperatures reduces inhalation exposure risks compared to more volatile solvents and simplifies its use in open or semi-open systems. This characteristic also minimizes solvent loss during long reactions at elevated temperatures.

Evidence DimensionBoiling Point
Target Compound Data140-142 °C at 0.1 mmHg
Comparator Or BaselineGeneral observation: Significantly less volatile than many common lab solvents like THF (66 °C) or Diethyl Ether (34.6 °C).
Quantified DifferenceHigh boiling point indicates low vapor pressure under standard conditions.
ConditionsStandard physical property data.

The low volatility improves workplace safety by minimizing airborne concentrations and provides better control in heated chemical processes, making it a more robust choice for scaled-up laboratory or pilot-plant operations.

High-Performance Activator in Organolithium and Grignard Chemistry

This compound is the right choice as a solvent or additive in reactions involving organometallic reagents that suffer from low reactivity or aggregation. Its superior Lewis basicity effectively breaks up aggregates, enhancing nucleophilicity and increasing reaction rates and yields, as demonstrated in the generation of silyl lithium reagents.

Direct HMPA Replacement in Safety-Regulated Environments

For processes where HMPA was previously specified for its unique solvating power but is now prohibited due to its carcinogenicity, this compound serves as a validated, high-fidelity replacement. Its ability to deliver comparable or superior chemical performance without the IARC carcinogen classification makes it ideal for academic labs and industrial settings prioritizing EHS compliance.

Coordinating Additive for Challenging Metal-Mediated and Electrochemical Reactions

This phosphine oxide is indicated for use in reactions where strong, stable coordination to a metal center is critical for catalytic turnover or reaction success. Its potent electron-donating nature makes it suitable for stabilizing reactive intermediates in processes like electroreductions and other transformations mediated by hard metal cations.

Application Fit Matrix

Application
Selection Property
Validation Focus
Electrochemical Birch reduction
Electrolyte Lewis basicity and solubility
Protocol-specific electrolyte validation
Chiral organocatalyst synthesis
Pyrrolidine-phosphine oxide core reactivity
Enantioselectivity and catalyst scaffold validation
BChE biochemical studies
Competitive inhibition profile
Enzyme assay context and inhibitor specificity
Organophosphorus synthesis and doping
Phosphorus donor with distinct steric/electronic profile
Material property outcome validation

XLogP3

1.7

LogP

1.67 (LogP)

Other CAS

66805-06-9
6415-07-2

Wikipedia

Tris(pyrrolidinophosphine) oxide

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